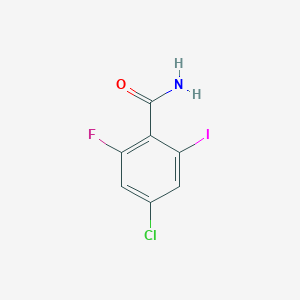

4-Chloro-2-fluoro-6-iodobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClFINO |

|---|---|

Molecular Weight |

299.47 g/mol |

IUPAC Name |

4-chloro-2-fluoro-6-iodobenzamide |

InChI |

InChI=1S/C7H4ClFINO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |

InChI Key |

WTEBNHTUGUARGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)I)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 2 Fluoro 6 Iodobenzamide

Strategies for Regioselective Introduction of Halogen Substituents on Benzamide (B126) Scaffolds

Achieving the desired arrangement of substituents on the benzamide ring is fundamental to the synthesis of 4-Chloro-2-fluoro-6-iodobenzamide. The directing influence of existing groups on the aromatic ring is a key factor in the outcome of halogenation reactions.

Electrophilic Aromatic Substitution Approaches for Halogenation

Electrophilic aromatic substitution is a foundational method for adding halogens to a benzene (B151609) ring. masterorganicchemistry.comwikipedia.org The regioselectivity of this reaction is governed by the existing substituents. For typical benzene derivatives that are less reactive, a Lewis acid catalyst is often required to enhance the electrophilicity of the halogen. wikipedia.orglibretexts.org Common catalysts include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). masterorganicchemistry.comwikipedia.org The reaction mechanism involves the activation of the halogen by the catalyst, followed by the attack of the aromatic ring on the electrophile, and subsequent deprotonation to restore aromaticity. masterorganicchemistry.com However, traditional electrophilic halogenation of N-aryl amides can result in a mixture of ortho and para substituted products, which can limit its efficiency in targeted syntheses. nih.govrsc.org

Directed Ortho Metalation (DoM) Strategies in Fluorinated Benzamide Synthesis

Directed Ortho Metalation (DoM) provides a powerful alternative to traditional electrophilic substitution by using a directing metalation group (DMG) to achieve high regioselectivity. wikipedia.orgbaranlab.org The DMG, which is often a Lewis basic moiety like an amide or carbamate (B1207046) group, coordinates with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.orgnih.gov This generates an aryllithium intermediate that can then react with an electrophile, such as a source of iodine, to introduce the substituent at the desired location. wikipedia.org The amide group is a particularly effective DMG. nih.govuwindsor.ca This method offers excellent control over the position of substitution, which is critical for constructing complex molecules like this compound. The choice of base and reaction conditions is crucial for the success of DoM. uwindsor.ca

Sequential Halogenation and Derivatization for Complex Halogenated Benzamides

The synthesis of intricately substituted benzamides like this compound typically relies on a multi-step process involving sequential halogenation and derivatization. A common strategy begins with a simpler, commercially available starting material, such as a substituted aniline. For instance, one could start with 2-fluoroaniline (B146934) and introduce a chlorine atom at the 4-position through an electrophilic chlorination reaction. The amino group can then be converted to a benzamide. The final step would involve the regioselective introduction of iodine at the 6-position, potentially utilizing a DoM strategy. This sequential approach allows for the controlled and precise placement of each halogen atom on the aromatic ring.

Transition Metal-Catalyzed Syntheses of this compound and its Precursors

Transition metal catalysis has become an indispensable tool in modern organic synthesis, providing highly efficient and selective methods for forming carbon-halogen (C-X) bonds.

Palladium-Catalyzed C-X Bond Formation Reactions

Palladium-catalyzed reactions are widely used for the formation of C-N and C-C bonds, and they are also valuable for C-X bond formation. nih.gov For example, palladium catalysts can be used for the ortho-halogenation of benzamide derivatives. researchgate.net These reactions often utilize a directing group to achieve high regioselectivity. researchgate.net Palladium complexes supported by specific phosphine (B1218219) ligands have proven to be particularly effective catalysts for the amination of a wide range of aryl halides, including chlorides, bromides, and triflates. cmu.edu This methodology can be applied to the synthesis of precursors for complex molecules like this compound.

Copper-Mediated Synthetic Routes for Halogenated Benzamides

Copper-mediated reactions offer a versatile and efficient means of synthesizing halogenated benzamides. Copper catalysts can be used for the C-H halogenation of benzamides, often with the assistance of a directing group to control regioselectivity. beilstein-journals.orgnih.govresearchgate.net For instance, copper iodide, in combination with a diamine ligand, has been successfully used for the amidation of vinyl halides. organic-chemistry.org This demonstrates the potential of copper-based systems for forming C-N bonds, which is a key step in the synthesis of benzamides. Furthermore, copper-catalyzed methods have been developed for the halogenation of various aromatic and heteroaromatic compounds. beilstein-journals.orgnih.gov

Interactive Data Table: Comparison of Synthetic Methodologies

| Synthetic Strategy | Key Features | Advantages | Limitations |

| Electrophilic Aromatic Substitution | Uses electrophiles and catalysts (e.g., AlCl₃, FeCl₃) to introduce halogens. masterorganicchemistry.comwikipedia.org | Well-established, uses readily available reagents. | Can lead to mixtures of isomers, limiting regioselectivity. nih.govrsc.org |

| Directed Ortho Metalation (DoM) | Employs a directing group (e.g., amide) to control the position of metalation and subsequent electrophilic quench. wikipedia.orgbaranlab.org | High regioselectivity, allows for precise installation of substituents. nih.govuwindsor.ca | Requires stoichiometric use of strong bases, sensitive to functional groups. uwindsor.ca |

| Palladium-Catalyzed Halogenation | Utilizes a palladium catalyst and a directing group for regioselective C-H halogenation. researchgate.net | High efficiency and selectivity, applicable to a wide range of substrates. cmu.edu | Catalyst and ligand optimization can be required. |

| Copper-Mediated Halogenation | Employs a copper catalyst for C-H halogenation, often with a directing group. beilstein-journals.orgnih.govresearchgate.net | Versatile, uses a less expensive metal catalyst. | May require specific ligands and reaction conditions for optimal results. organic-chemistry.org |

Nickel-Catalyzed Transformations for Benzamide Derivatives

The synthesis of complex benzamide derivatives has been significantly advanced by the advent of nickel-catalyzed transformations. These methods often exploit the ability of nickel catalysts to activate the typically robust amide C–N bond, enabling a variety of coupling and functionalization reactions. researchgate.netrsc.org While direct nickel-catalyzed synthesis of this compound is not extensively documented, the principles established for other benzamide derivatives provide a clear framework for potential synthetic routes.

Nickel catalysis facilitates the conversion of amides into other valuable functional groups, a process that can be strategically employed in multi-step syntheses. nih.gov For instance, nickel-catalyzed esterification allows for the transformation of benzamides into esters under relatively mild conditions. researchgate.netnih.gov This approach involves the activation of the amide C–N bond by a Ni(0) complex, followed by a formal carbonyl-to-nickel exchange. researchgate.net Another significant transformation is the transamidation of secondary amides, which can be achieved through a two-step process involving N-Boc activation followed by nickel-catalyzed coupling with an amine. rsc.orgrsc.org This method has proven effective for a range of substrates, including those with epimerizable stereocenters, highlighting the mildness of the reaction conditions. rsc.org

Decarbonylative reactions catalyzed by nickel also present a powerful tool for modifying carboxylic acid derivatives. dntb.gov.uanih.gov These reactions involve the oxidative addition of a carboxylic acid derivative to a nickel center, followed by decarbonylation and subsequent coupling, offering novel pathways to construct C-C and C-heteroatom bonds. dntb.gov.ua Such strategies could be envisioned for the late-stage functionalization of a pre-existing benzamide scaffold.

The table below summarizes key nickel-catalyzed transformations applicable to benzamide derivatives, which could be adapted for the synthesis of complex molecules like this compound.

| Transformation | Catalyst System | Key Features | Potential Application |

| Esterification | Ni(cod)₂ / SIPr | Selective activation of amide C-N bonds; mild reaction conditions. researchgate.netnih.gov | Conversion of a benzamide to an ester for further functionalization. |

| Transamidation | Ni(cod)₂ / Ligand | Applicable to secondary amides after N-Boc activation; good functional group tolerance. rsc.orgrsc.org | Introduction or modification of the amide group. |

| Conversion to Carboxylic Acids | Ni(cod)₂ / SIPr | Two-step, one-pot process involving silyl-esterification and deprotection. nih.gov | Hydrolysis of the amide under mild, non-hydrolytic conditions. |

| Decarbonylative Thioetherification | Nickel / Phosphine Ligand | Utilizes fluoroalkyl carboxylic acids as a source of fluoroalkyl groups. nih.gov | Introduction of fluoroalkylthio groups, adaptable for other functionalities. |

Alternative Synthetic Pathways

Beyond transition-metal catalysis, other modern synthetic methods offer viable routes to halogenated benzamides. These include the use of hypervalent iodine reagents for targeted halogenations and the application of radical reactions for specific C-H functionalization.

Hypervalent Iodine Reagent-Mediated Halogenations

Hypervalent iodine compounds have emerged as highly effective and environmentally benign reagents for a wide array of oxidative transformations, including the halogenation of aromatic systems. nih.govacs.org These reagents are attractive due to their low toxicity, stability, and ease of handling compared to many heavy metal-based oxidants. organic-chemistry.orgrsc.org

Reagents such as (dichloroiodo)arenes are well-established for the chlorination of various organic substrates through either electrophilic or radical pathways. nih.gov The reactivity of these compounds can be tuned by additives. acs.org For the synthesis of a tri-substituted benzamide like this compound, hypervalent iodine reagents could be employed for the regioselective introduction of the iodine or chlorine atoms onto the aromatic ring. For instance, iodobenzene (B50100) can act as a recyclable catalyst in conjunction with an oxidant like m-chloroperbenzoic acid for efficient monobromination of electron-rich aromatic compounds, a principle that can be extended to other halogens. organic-chemistry.org

The generation of hypervalent iodine species in situ is another powerful strategy. For example, the Hofmann rearrangement of carboxamides can be catalyzed by iodobenzene with Oxone as the oxidant to produce carbamates, demonstrating the ability of these reagents to mediate complex rearrangements under mild conditions. organic-chemistry.org

Below is a table of common hypervalent iodine reagents and their applications in halogenation and related transformations.

| Reagent | Formula | Primary Application in Halogenation | Notes |

| (Dichloroiodo)benzene | C₆H₅ICl₂ | Electrophilic and radical chlorination of aromatic and aliphatic compounds. nih.gov | Reactivity can be modulated with additives like pyridine (B92270). acs.org |

| 2-Iodoxybenzoic Acid (IBX) | C₇H₅IO₄ | Primarily an oxidant, but can be used in systems for generating halogenating species. rsc.org | Known for its use in Dess-Martin periodinane synthesis. |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | Used for iodination of aromatic compounds, often in the presence of an acid catalyst. tcichemicals.com | Can be used in halogen-bonding-mediated amide synthesis. rsc.orgrsc.org |

| 1-Fluoro-3,3-dimethyl-1,2-benziodoxole | C₉H₁₀FIO | Electrophilic fluorinating reagent for α-monofluorination of β-ketoesters. tcichemicals.com | A stable, solid fluorinating agent. |

Radical Reactions in the Synthesis of Halogenated Benzamides

Radical reactions offer a complementary approach for the introduction of halogens, particularly at positions that may be difficult to access through conventional electrophilic aromatic substitution. youtube.com Free radical halogenation typically involves the reaction of a substrate with a halogen source in the presence of a radical initiator such as light (hν) or heat. youtube.comyoutube.com

While radical reactions on unsubstituted benzene are generally not selective, the directing effects of existing substituents on a benzamide ring could influence the regioselectivity of radical halogenation. The stability of the resulting radical intermediate is a key factor. For instance, benzylic positions are particularly susceptible to radical halogenation due to the resonance stabilization of the benzylic radical. youtube.comyoutube.com Reagents like N-bromosuccinimide (NBS) are commonly used to achieve selective bromination at allylic and benzylic positions by providing a low, steady concentration of bromine radicals. libretexts.org

For a molecule like this compound, a radical approach might be considered for the introduction of one of the halogen atoms if other methods prove inefficient or non-regioselective. The specific conditions, including the choice of halogenating agent and initiator, would be critical to control the reaction outcome.

The following table outlines various radical halogenation methods.

| Method | Reagent(s) | Typical Substrate | Key Characteristics |

| Free Radical Chlorination | Cl₂, light (hν) or heat | Alkanes, substituted aromatics | Often results in a mixture of products unless there is a highly favored radical position. youtube.comyoutube.com |

| Free Radical Bromination | Br₂, light (hν) or heat | Alkanes, substituted aromatics | More selective than chlorination, favoring the formation of the most stable radical intermediate. youtube.com |

| Allylic/Benzylic Bromination | N-Bromosuccinimide (NBS), initiator | Alkenes with allylic hydrogens, alkylbenzenes | Highly selective for the allylic or benzylic position due to the low concentration of Br₂. youtube.comlibretexts.org |

| Halogen Atom Replacement | Tri-n-butyltin hydride, AIBN | Halogenated compounds | Replacement of a halogen with a hydrogen atom via a radical chain mechanism. libretexts.org |

Green Chemistry Considerations in the Synthesis of Halogenated Benzamides

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including halogenated benzamides. The goal is to develop processes that are more efficient, use less hazardous materials, and generate minimal waste.

One key aspect is the use of greener reagents. Hypervalent iodine compounds are often highlighted as environmentally friendly alternatives to toxic heavy metal oxidants. acs.orgorganic-chemistry.org Similarly, the use of catalytic systems, such as the nickel-catalyzed transformations discussed earlier, is inherently greener than stoichiometric reactions as it reduces waste. rsc.orgnih.gov

Solvent choice is another critical factor. The development of solvent-free reaction conditions represents a significant step towards greener synthesis. researchgate.net For example, solid-state or trituration methods for amide synthesis, where reactants are mixed and heated without a solvent, can be highly efficient. researchgate.net The use of more benign solvents like water or ethanol, when possible, is also a key consideration. researchgate.net

Furthermore, atom economy is a central tenet of green chemistry. Reactions that incorporate a high percentage of the atoms from the reactants into the final product are preferred. Direct C-H activation and functionalization reactions are particularly attractive in this regard as they avoid the need for pre-functionalized starting materials. researchgate.net

The table below summarizes some green chemistry approaches relevant to the synthesis of halogenated benzamides.

| Green Chemistry Principle | Application in Halogenated Benzamide Synthesis | Example(s) |

| Use of Catalysis | Employing transition-metal or organocatalysts to reduce waste. | Nickel-catalyzed cross-coupling reactions. researchgate.netrsc.org |

| Use of Safer Reagents | Replacing hazardous reagents with more benign alternatives. | Use of hypervalent iodine reagents instead of heavy metals. nih.govorganic-chemistry.org Using NaCl with an oxidant like Oxone for chlorination. researchgate.net |

| Solvent-Free Reactions | Performing reactions in the absence of solvent to reduce waste and simplify purification. | Solid-state synthesis of amides from carboxylic acids and urea. researchgate.net |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the product. | Halogen-bonding-mediated amide synthesis using a catalytic system. rsc.orgrsc.org Direct C-H halogenation. researchgate.net |

Mechanistic Investigations of Chemical Transformations Involving 4 Chloro 2 Fluoro 6 Iodobenzamide

Elucidation of Reaction Mechanisms in Halogenation and Derivatization Processes

Further halogenation or derivatization of the already substituted 4-chloro-2-fluoro-6-iodobenzamide core presents a significant mechanistic challenge due to the electronic and steric environment of the aromatic ring. The existing substituents—chloro, fluoro, iodo, and a carboxamide group—profoundly influence the regioselectivity and rate of subsequent reactions.

The benzamide (B126) moiety is a meta-director and a deactivating group in electrophilic aromatic substitution (EAS) reactions. However, the positions meta to the amide are already occupied by halogens. The halogens themselves are ortho, para-directors, but also deactivators. The interplay of these directing effects, coupled with the strong inductive withdrawal of the halogens and the amide group, makes the aromatic ring highly electron-deficient and thus generally resistant to further electrophilic attack.

Should a reaction such as nitration or further halogenation be forced under harsh conditions, the position of substitution would be determined by the least deactivating combination of influences. The fluorine atom at C2 is a weak deactivator compared to chlorine and iodine, and its ortho-position (C3) is sterically hindered by the adjacent iodine and fluorine. The position meta to the amide and ortho to the chlorine (C5) is a potential site, as is the position ortho to the iodine (C5). Computational studies would be invaluable in predicting the most likely site of substitution by modeling the stability of the Wheland intermediate for each possible position.

Derivatization of the amide group itself, for instance through N-alkylation or hydrolysis, proceeds through standard nucleophilic acyl substitution mechanisms. The electronic nature of the aromatic ring would primarily exert an indirect influence on the reactivity of the carbonyl group.

Studies of Intramolecular Cyclization Pathways of Iodobenzamide Systems

The presence of an iodine atom ortho to the benzamide group in this compound makes it a prime candidate for intramolecular cyclization reactions, often mediated by transition metals like palladium or copper. These reactions are powerful tools for the synthesis of nitrogen-containing heterocycles. A common transformation is the intramolecular C-N bond formation to yield isoindolinone derivatives.

For instance, a palladium-catalyzed intramolecular cyclization of a 2-iodobenzamide (B1293540) can lead to the formation of 3-acyl isoindolin-1-ones. nih.gov While this specific reaction involved an N-acyl substituted benzamide, the general principle applies. The mechanism of such a cyclization typically involves the following key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively inserts into the carbon-iodine bond, which is the most reactive of the C-X bonds present, to form an arylpalladium(II) intermediate.

Coordination: The nitrogen atom of the amide group coordinates to the palladium center.

Migratory Insertion or Reductive Elimination: Depending on the specific substrate and reaction conditions, the reaction can proceed via migratory insertion of the amide nitrogen onto the aryl-palladium bond, followed by reductive elimination, or through a direct reductive elimination pathway to form the C-N bond and regenerate the palladium(0) catalyst.

| Reaction Type | Catalyst System | Key Mechanistic Steps | Anticipated Product from this compound Derivative |

| Intramolecular C-N Coupling | Pd(0) catalyst, Ligand, Base | Oxidative addition, N-coordination, Reductive elimination | Substituted Isoindolinone |

| Domino Reactions | Cu catalyst | Ullmann-type coupling, Michael addition, Retro-Mannich | Fused Heterocyclic Systems |

This table provides a generalized overview of potential cyclization pathways.

Copper-catalyzed domino reactions of N-substituted 2-iodobenzamides with enaminones have also been reported to produce quinazolinones through a cascade of Ullmann-type coupling, Michael addition, and retro-Mannich reactions. rsc.org This highlights the versatility of the iodobenzamide scaffold in constructing complex heterocyclic systems.

Analysis of Radical Intermediates and Their Reactivity

While many reactions of aromatic compounds proceed through ionic intermediates, the involvement of radical species opens up alternative reactivity pathways. For a polyhalogenated compound like this compound, radical intermediates could be generated under specific conditions such as photolysis, radiolysis, or high temperatures.

One potential pathway involves the homolytic cleavage of the carbon-iodine bond, which is the weakest of the carbon-halogen bonds present. This would generate an aryl radical. The reactivity of this radical would be governed by its electronic environment. The presence of electron-withdrawing fluoro, chloro, and amide groups would make the radical electrophilic in nature. This electrophilic aryl radical could then participate in a variety of reactions, including:

Hydrogen Abstraction: Abstracting a hydrogen atom from a solvent or other reagent to form 4-chloro-2-fluorobenzamide.

Addition to a π-system: Adding to an alkene or another aromatic ring, initiating a radical chain reaction or leading to the formation of more complex polycyclic systems.

Reaction with a Radical Scavenger: Being trapped by a radical scavenger like TEMPO.

Furthermore, under certain conditions, a radical cation of the aromatic ring could be formed. The reactivity of such species with nucleophiles has been studied for polycyclic aromatic hydrocarbons, and similar principles could apply here. nih.gov The site of nucleophilic attack on the radical cation would be influenced by the spin and charge distribution across the ring, which could be predicted by computational methods.

Understanding Selectivity in Metal-Catalyzed Cross-Coupling Reactions of Polyhalogenated Aromatics

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are fundamental tools for C-C and C-heteroatom bond formation. The application of these reactions to polyhalogenated substrates like this compound raises important questions of selectivity. The three different halogen atoms (F, Cl, I) exhibit distinct reactivities towards common catalysts, primarily palladium-based systems.

The generally accepted order of reactivity for oxidative addition of halogens to a Pd(0) center is I > Br > OTf > Cl >> F. Based on this trend, it is highly probable that a cross-coupling reaction on this compound would occur selectively at the carbon-iodine bond.

However, the selectivity of cross-coupling reactions on polyhalogenated arenes can be influenced by several factors, leading to deviations from this simple trend:

Ligand Effects: The choice of phosphine (B1218219) ligand on the palladium catalyst can dramatically alter the selectivity. Bulky, electron-rich ligands can favor oxidative addition at less sterically hindered positions or electronically different sites. nih.gov

Catalyst System: The nature of the palladium precursor and the use of additives can influence the active catalytic species, which in turn affects selectivity. For instance, ligand-free conditions or the formation of palladium nanoparticles can lead to different selectivity profiles compared to mononuclear palladium complexes. nih.gov

Electronic Effects of Other Substituents: The electron-withdrawing or -donating nature of other groups on the ring can modulate the electron density at each carbon-halogen bond, thereby influencing the rate of oxidative addition.

In the case of this compound, while the C-I bond is the most likely site for initial cross-coupling, subsequent couplings at the C-Cl bond would require more forcing conditions. The C-F bond is generally unreactive in standard palladium-catalyzed cross-coupling reactions.

| Halogen | Position | Relative Bond Strength | Predicted Reactivity in Pd-Catalyzed Cross-Coupling |

| Iodine | C6 | Weakest | Highest |

| Chlorine | C4 | Intermediate | Moderate (requires harsher conditions) |

| Fluorine | C2 | Strongest | Lowest (generally unreactive) |

This table outlines the predicted relative reactivity of the halogen substituents in this compound in a typical palladium-catalyzed cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr) Pathways in Multi-Halogenated Benzamides

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The presence of three halogen atoms and a benzamide group, all of which are electron-withdrawing, makes this compound a potential substrate for SNAr reactions. The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. rsc.org

The rate and regioselectivity of SNAr reactions are governed by two main factors:

Activation: The aromatic ring must be sufficiently activated by electron-withdrawing groups. The cumulative effect of the F, Cl, I, and CONH2 groups in the target molecule likely provides significant activation.

Leaving Group Ability: The halogen atom must be a good leaving group. In SNAr reactions, the leaving group ability is often related to the electronegativity of the halogen, with fluoride (B91410) being a better leaving group than chloride in many cases due to its ability to better stabilize the negative charge in the rate-determining addition step. The order of leaving group ability is often F > Cl > Br > I.

Given these principles, it is plausible that a strong nucleophile could displace the fluorine atom at the C2 position. The ortho- and para-positions to the activating amide group (C2 and C6) are the most likely sites for nucleophilic attack. The fluorine at C2 is ortho to the amide and para to the chlorine, while the iodine at C6 is also ortho to the amide and para to a vacant position. The chlorine at C4 is meta to the amide.

Therefore, a competition between substitution at C2 (with F as the leaving group) and C6 (with I as the leaving group) would be expected. While iodine is a better leaving group in terms of bond strength, the high electronegativity of fluorine makes the C2 position highly electrophilic and stabilizes the transition state leading to the Meisenheimer complex. Studies on related fluoro- and chloroarenes have shown that C-F bonds can exhibit higher reactivity in SNAr reactions than C-Cl bonds. nih.gov

Theoretical and Computational Studies on 4 Chloro 2 Fluoro 6 Iodobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of molecules like 4-Chloro-2-fluoro-6-iodobenzamide.

Geometry Optimization and Conformational Landscapes

A foundational step in any computational analysis is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Due to the presence of the rotatable amide group (-CONH2), a conformational analysis would be necessary to identify different stable conformers and the energy barriers between them. This landscape provides insight into the molecule's flexibility and the relative populations of different conformations at a given temperature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the distribution of these orbitals would likely be influenced by the electron-withdrawing effects of the halogen atoms and the amide group, impacting its reactivity profile.

Electrostatic Potential Surface (MESP) Mapping for Interaction Sites

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen, fluorine, and chlorine atoms, as well as the nitrogen atom of the amide group, indicating sites for electrophilic interaction. Positive potential regions (blue) would likely be found around the hydrogen atoms of the amide group, suggesting sites for nucleophilic attack.

Quantum Chemical Characterization of Non-Covalent Interactions, Including Halogen Bonds

The presence of chlorine, fluorine, and iodine atoms in this compound makes the study of non-covalent interactions, particularly halogen bonding, essential. Halogen bonds are directional interactions between a halogen atom (the donor) and a Lewis base (the acceptor). The iodine and chlorine atoms in the molecule could act as halogen bond donors. Quantum chemical calculations, such as those employing high-level ab initio methods or specialized DFT functionals, would be necessary to characterize the strength, directionality, and nature of these interactions. Understanding these non-covalent forces is crucial for predicting the molecule's behavior in condensed phases and its potential interactions with biological targets.

Molecular Dynamics Simulations for Dynamic Behavior and Condensed-Phase Phenomena

While quantum mechanics calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a system containing many molecules over time. MD simulations of this compound in various solvents or in a crystalline state would reveal its dynamic behavior, including conformational changes, intermolecular interactions, and transport properties. Such simulations are vital for understanding how the molecule behaves in a realistic environment, which is a critical step in predicting its macroscopic properties and potential applications.

Computational Modeling of Molecular Recognition and Binding Sites in Model Systems

The intricate process of molecular recognition, where a molecule selectively binds to a specific site on a target, is fundamental to its biological or chemical activity. For a compound like this compound, which possesses a unique substitution pattern on the benzamide (B126) scaffold, computational modeling provides invaluable insights into its potential interactions and binding behaviors within theoretical model systems. These in silico approaches allow for a detailed examination of the structural and energetic factors that govern molecular recognition and help in identifying putative binding sites.

Computational strategies such as molecular docking, pharmacophore modeling, and quantum chemical calculations are instrumental in this exploration. nih.govnih.gov While direct computational studies on this compound are not extensively documented in public literature, the principles derived from studies on analogous benzamide derivatives offer a strong basis for a theoretical analysis of its molecular recognition profile. nih.govnih.govnih.gov

Molecular docking simulations, for instance, can predict the preferred orientation of this compound when it interacts with a model protein's binding pocket. These simulations calculate the binding affinity and score different poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. nih.govresearchgate.net In the context of this compound, the chlorine, fluorine, and iodine atoms, along with the amide group, would play crucial roles in defining its interaction landscape. The halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction, while the amide group can act as both a hydrogen bond donor and acceptor.

Pharmacophore modeling, another key computational tool, helps in identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to be recognized by a specific binding site. For this compound, a pharmacophore model would likely include features such as hydrogen bond donors/acceptors, halogen bond donors, and aromatic/hydrophobic regions. This model can then be used to screen virtual libraries of compounds or to understand the key interaction points within a receptor.

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.govnih.gov The MEP map can reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrostatic interactions with a binding partner. nih.gov The energies and distributions of the HOMO and LUMO can provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov

The identification of potential binding sites in model systems is often accomplished using computational solvent mapping techniques. nih.govresearchgate.net These methods involve probing the surface of a model protein with small molecules (probes) to identify "hot spots" where ligands are likely to bind with high affinity. nih.govresearchgate.net For a molecule like this compound, this approach could help in pinpointing specific cavities or clefts on a protein surface where its distinct chemical features can form favorable interactions.

The following table summarizes the theoretical interactions and their significance in the molecular recognition of this compound, based on computational studies of similar benzamide derivatives.

| Interaction Type | Potential Functional Groups Involved | Significance in Molecular Recognition |

| Hydrogen Bonding | Amide (-CONH2) group | The N-H can act as a hydrogen bond donor, and the C=O can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in a binding site. researchgate.net |

| Halogen Bonding | Iodine, Chlorine atoms | The electrophilic regions on the halogen atoms can interact with nucleophilic sites (e.g., backbone carbonyls) in a protein, providing specificity and enhancing binding affinity. |

| Hydrophobic Interactions | Phenyl ring | The aromatic ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. nih.govresearchgate.net |

| Van der Waals Forces | Entire molecule | These non-specific interactions contribute to the overall stability of the ligand-receptor complex. mdpi.com |

| Dipole-Dipole Interactions | Fluoro, Chloro, and Carbonyl groups | The polar C-F, C-Cl, and C=O bonds create local dipoles that can interact with polar residues in the binding site. |

By integrating these computational approaches, a comprehensive theoretical model of the molecular recognition of this compound can be constructed. This model can guide further experimental studies to validate the predicted binding modes and to explore the compound's potential biological activities. The use of computational modeling is a powerful, cost-effective, and time-efficient strategy to elucidate the intricacies of molecular interactions and to accelerate the process of drug discovery and development. nih.gov

Applications of 4 Chloro 2 Fluoro 6 Iodobenzamide As a Versatile Synthetic Intermediate

Potential Utility in the Synthesis of Diverse Heterocyclic Compounds

The unique substitution pattern of 4-chloro-2-fluoro-6-iodobenzamide, featuring three different halogen atoms and an amide group on a benzene (B151609) ring, suggests its potential as a precursor for a variety of heterocyclic systems.

Quinazolinones

The synthesis of quinazolinones often involves the cyclization of an anthranilamide derivative (a 2-aminobenzamide) with a one-carbon synthon. While this compound is not an anthranilamide, its conversion to one could be a key first step. For instance, a nucleophilic aromatic substitution of the fluorine atom with an amine or ammonia, potentially catalyzed by a transition metal, could yield the corresponding 2-aminobenzamide. Subsequent intramolecular cyclization with various reagents could then lead to the formation of the quinazolinone ring.

Alternatively, palladium-catalyzed cross-coupling reactions at the iodine-bearing position could introduce functionalities that facilitate cyclization. For example, a Sonogashira coupling with a terminal alkyne, followed by intramolecular cyclization, is a known route to quinazolinones.

Table 1: Hypothetical Synthesis of Quinazolinones from a this compound Derivative

| Starting Material | Reagents and Conditions | Product |

| 2-Amino-4-chloro-6-iodobenzamide | 1. Formic acid, reflux2. POCl₃ | 4-Chloro-8-iodoquinazolin-2(1H)-one |

| 2-Amino-4-chloro-6-iodobenzamide | 1. Aldehyde, catalyst2. Oxidation | 2-Substituted-4-chloro-8-iodoquinazolinone |

Isochromen-1-imines

The synthesis of isochromen-1-imines typically proceeds from 2-alkynylbenzamides. The iodine atom in this compound is well-suited for Sonogashira coupling with a terminal alkyne to generate the necessary o-alkynylbenzamide intermediate. Subsequent intramolecular cyclization, often promoted by a transition metal catalyst, would likely yield the desired isochromen-1-imine scaffold, decorated with the chloro and fluoro substituents.

Isoindolin-1-ones

Isoindolin-1-ones can be synthesized through various methods, including the cyclization of 2-halobenzamides containing an N-linked functional group. The reactivity of the iodine atom in this compound allows for the introduction of a variety of side chains via cross-coupling reactions. For example, a Heck coupling with an alkene could introduce a vinyl group, which could then undergo further transformations and cyclization to form the isoindolinone ring. Another approach could involve the reduction of a 2-cyanobenzamide (B92452) derivative, which could potentially be prepared from the starting iodo compound.

Postulated Role as a Precursor for Organometallic Reagents for Advanced Organic Synthesis

The carbon-iodine bond is the most reactive site for the formation of organometallic reagents. Treatment of this compound with strong bases like n-butyllithium or through metal-halogen exchange with reagents such as isopropylmagnesium chloride would be expected to generate the corresponding aryllithium or Grignard reagent. These organometallic intermediates would be highly valuable in advanced organic synthesis.

Table 2: Predicted Organometallic Reagents from this compound and Their Potential Applications

| Organometallic Reagent | Preparation Method | Potential Synthetic Application |

| (4-Chloro-2-fluoro-6-carbamoylphenyl)lithium | Reaction with n-BuLi or t-BuLi | Nucleophilic addition to carbonyls, coupling reactions |

| (4-Chloro-2-fluoro-6-carbamoylphenyl)magnesium halide | Reaction with Mg turnings or i-PrMgCl | Grignard reactions with electrophiles |

| (4-Chloro-2-fluoro-6-carbamoylphenyl)boronic acid | Lithiation followed by reaction with a borate (B1201080) ester | Suzuki-Miyaura cross-coupling reactions |

These organometallic reagents could participate in a wide array of reactions, including nucleophilic additions to aldehydes and ketones, coupling reactions with organic halides (e.g., Suzuki, Stille, or Negishi couplings if converted to the corresponding boronic ester, stannane, or organozinc reagent), and reactions with carbon dioxide to form carboxylic acids.

Envisioned Transformations for the Development of Novel Functional Molecules

The strategic placement of three distinct halogen atoms on the benzamide (B126) scaffold offers a platform for selective and sequential functionalization, paving the way for the development of novel and complex functional molecules. The differential reactivity of the C-I, C-Cl, and C-F bonds under various catalytic conditions is key to this potential.

The highly reactive C-I bond can be selectively targeted for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, leaving the chloro and fluoro substituents intact. This allows for the introduction of a diverse array of chemical moieties at the 6-position.

Following the functionalization at the iodine position, the less reactive C-Cl bond could be targeted under more forcing reaction conditions or with specific catalyst systems. This sequential functionalization would allow for the regioselective introduction of two different substituents. The C-F bond is generally the most robust and would likely remain intact throughout these transformations, providing a stable fluorine substituent in the final molecule. This is particularly valuable in medicinal chemistry, where fluorine can enhance metabolic stability and binding affinity.

This step-wise approach could be employed to synthesize complex, highly substituted aromatic compounds with precisely controlled architecture, which could be of interest as pharmaceutical intermediates, agrochemicals, or materials science building blocks.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Chloro 2 Fluoro 6 Iodobenzamide

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating 4-Chloro-2-fluoro-6-iodobenzamide from starting materials, intermediates, by-products, and degradants. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): Given the relatively low volatility expected for a substituted benzamide (B126), reverse-phase HPLC (RP-HPLC) is the most suitable method for the analysis of this compound. A C18 or C8 stationary phase would provide effective separation based on hydrophobicity.

A typical HPLC method for a compound of this nature would involve a gradient elution to ensure the separation of impurities with a wide range of polarities. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, likely in the range of 220-280 nm due to the aromatic ring and amide chromophores.

Hypothetical HPLC Method Parameters for this compound:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC): While less common for benzamides due to their polarity and potential for thermal degradation, GC could be employed if the compound is sufficiently volatile and thermally stable, or if it is derivatized to increase its volatility. A GC method would likely utilize a capillary column with a polar stationary phase to achieve separation. Detection would typically be performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions from the analyte.

The unique isotopic patterns of chlorine and iodine are key identifying features in the mass spectrum. The presence of one chlorine atom results in an M+2 peak with an intensity of approximately one-third of the molecular ion peak. The single iodine atom will not contribute a significant isotopic peak but will be identifiable by its mass.

Fragmentation analysis (MS/MS or MSn) provides structural information by breaking the parent ion into smaller, characteristic fragment ions. For this compound, key fragmentation pathways would likely involve the loss of the amide group, cleavage of the carbon-halogen bonds, and fragmentation of the aromatic ring.

Predicted High-Resolution Mass Spectrometry Data for this compound (C7H4ClFINO):

| Ion | Calculated m/z |

|---|---|

| [M+H]+ | 301.9065 |

| [M+Na]+ | 323.8884 |

| [M-H]- | 299.8909 |

Plausible MS/MS Fragmentation Patterns:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 301.9065 | 284.8794 | NH3 |

| 301.9065 | 174.9371 | I |

Quantitative Spectroscopic Methods for Purity Assessment and Reaction Monitoring

Spectroscopic techniques are vital for the quantitative assessment of purity and for real-time monitoring of the synthesis of this compound.

UV-Visible Spectroscopy: UV-Vis spectroscopy is a straightforward and robust method for determining the concentration of the compound in solution. google.com It relies on the principle that the absorbance of light is directly proportional to the concentration of the analyte (Beer-Lambert Law). google.com A calibration curve is typically generated by measuring the absorbance of a series of standards of known concentration. This method is particularly useful for rapid purity checks and for monitoring the progress of reactions where the product has a different UV absorbance profile from the reactants.

Illustrative Data for UV-Vis Quantification:

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.611 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a qualitative tool for structure elucidation, Quantitative NMR (qNMR) can be used for highly accurate purity assessments. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of this compound can be determined without the need for a specific reference standard of the compound itself. ¹H and ¹⁹F NMR would be particularly informative for this molecule.

Future Directions and Emerging Research Avenues for Halogenated Benzamides

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of polysubstituted aromatic compounds like 4-Chloro-2-fluoro-6-iodobenzamide often involves multi-step processes that can be resource-intensive. A significant future direction is the development of more atom-economical and environmentally friendly synthetic routes. Current research focuses on late-stage functionalization, where carbon-hydrogen (C-H) bonds are selectively converted to carbon-halogen (C-X) bonds on an already assembled molecular scaffold. This approach can shorten synthetic sequences and reduce waste.

For instance, the development of regioselective C-H activation and halogenation reactions is a key area of interest. These methods could allow for the direct and controlled introduction of chloro, fluoro, and iodo groups onto a benzamide (B126) core, bypassing the need for pre-functionalized starting materials. Furthermore, the use of greener solvents, catalysts, and energy sources, such as photocatalysis and flow chemistry, are being explored to enhance the sustainability of these synthetic processes.

Key Research Thrusts:

C-H Activation/Halogenation: Developing catalysts for the selective introduction of halogens at specific positions on the aromatic ring.

Photocatalysis: Utilizing light to drive halogenation reactions under mild conditions.

Flow Chemistry: Employing continuous-flow reactors for safer, more efficient, and scalable synthesis.

Bio-catalysis: Investigating the use of enzymes for halogenation reactions to improve selectivity and reduce environmental impact.

Exploration of Novel Supramolecular Assemblies and Material Applications

The presence of multiple halogen atoms in this compound offers unique opportunities for creating novel supramolecular structures. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, is a powerful tool for crystal engineering and the design of new materials. The iodine atom in this compound is a particularly strong halogen bond donor, while the chlorine and fluorine atoms can act as acceptors.

Researchers are exploring how the interplay of halogen bonds, hydrogen bonds (from the amide group), and other non-covalent interactions can be used to construct complex and functional architectures. These supramolecular assemblies could find applications in areas such as:

Crystal Engineering: Designing solids with specific physical properties, such as conductivity, porosity, or optical characteristics.

Anion Recognition: Creating host molecules that can selectively bind to specific anions.

Liquid Crystals: Developing new liquid crystalline materials with tunable properties based on halogen bonding.

Gels and Soft Materials: Forming responsive materials that can change their properties in response to external stimuli.

A study on the supramolecular structures of N-(4-halophenyl)amides demonstrated the significant role of N–H···O hydrogen bonds and C–X···π (where X is a halogen) interactions in the formation of their crystal packing. This highlights the potential for the amide and halogen functionalities in this compound to direct the assembly of intricate solid-state architectures.

Advancements in Computational Approaches for Predictive Design and Understanding

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new halogenated benzamides. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of molecular properties, including:

Molecular Geometry and Conformation: Understanding the three-dimensional shape of the molecule.

Electronic Properties: Calculating the distribution of electrons and predicting reactivity.

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in characterization.

Interaction Energies: Quantifying the strength of non-covalent interactions, such as halogen and hydrogen bonds.

These computational models can guide the rational design of new molecules with desired properties, reducing the need for time-consuming and expensive trial-and-error synthesis. For example, computational screening can be used to identify promising candidates for specific applications, such as anion binding or crystal engineering, before they are synthesized in the lab. Furthermore, molecular dynamics simulations can provide insights into the behavior of these molecules in different environments, such as in solution or at interfaces.

Biotransformation and Environmental Degradation Pathways of Halogenated Aromatics

The widespread use of halogenated organic compounds has raised concerns about their persistence and potential environmental impact. A crucial area of future research is to understand the biotransformation and environmental degradation pathways of halogenated aromatics like this compound.

The presence of multiple carbon-halogen bonds can make these compounds resistant to degradation. Research in this area focuses on identifying microorganisms and enzymes capable of cleaving these bonds through processes like reductive dehalogenation. Understanding these pathways is essential for developing bioremediation strategies to remove these compounds from contaminated environments.

For example, studies on the degradation of other halogenated aromatics have shown that the type and position of the halogen atoms significantly influence the rate and mechanism of degradation. The unique combination of chlorine, fluorine, and iodine in this compound presents a complex case for studying its environmental fate. Future research will likely involve:

Identifying Microbial Strains: Isolating and characterizing bacteria and fungi that can metabolize polysubstituted halogenated benzamides.

Elucidating Degradation Pathways: Using analytical techniques like mass spectrometry to identify the metabolic intermediates and final products of degradation.

Investigating Enzymatic Mechanisms: Studying the enzymes responsible for dehalogenation to understand their structure and function.

This knowledge will be vital for assessing the environmental risk associated with such compounds and for developing sustainable practices for their use and disposal.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-fluoro-6-iodobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of halogen-rich benzamide derivatives like this compound typically involves sequential halogenation and functional group transformations. A plausible route starts with a benzaldehyde precursor (e.g., 4-chloro-2-fluorobenzaldehyde), followed by iodination at the para position using iodine monochloride (ICl) in acetic acid. Subsequent oxidation of the aldehyde to a carboxylic acid and coupling with ammonia yields the benzamide. To optimize yield:

- Monitor reaction temperature to avoid over-iodination (common in polyhalogenated systems).

- Use anhydrous conditions during amide bond formation to prevent hydrolysis.

- Employ column chromatography for purification, as polyhalogenated compounds often exhibit similar polarities .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR can resolve halogen-induced deshielding effects. For example, the fluorine atom at position 2 causes distinct splitting patterns in NMR, while iodine’s heavy atom effect broadens signals .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Ensure high-resolution data collection (≤ 0.8 Å) to resolve iodine’s electron density. Discrepancies in thermal parameters may require iterative refinement cycles .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and isotopic patterns (e.g., iodine’s / signature) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by:

- Storing the compound at 40°C/75% relative humidity for 6 months (ICH Q1A guidelines).

- Monitoring degradation via HPLC with a C18 column (methanol/water mobile phase).

- Identifying byproducts using LC-MS to detect dehalogenation or oxidation products .

Advanced Research Questions

Q. How do electronic effects of chlorine, fluorine, and iodine influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing effects of fluorine (ortho/para-directing) and iodine (weakly activating due to its polarizability) create unique reactivity. For Suzuki-Miyaura couplings:

Q. How should researchers resolve contradictions in crystallographic data refinement (e.g., thermal parameter outliers)?

- Methodological Answer : SHELXL refinement issues often arise from:

- Disordered Halogens : Apply “ISOR” and “DELU” restraints to model iodine’s anisotropic displacement parameters.

- Twinned Crystals : Use the TWIN command in SHELXTL to handle pseudo-merohedral twinning.

- Validate refinement with R < 5% and CCF = 1.0 in PLATON .

Q. What strategies validate the compound’s biological activity assays when faced with inconsistent dose-response data?

- Methodological Answer :

- Triplicate Experiments : Repeat assays with fresh stock solutions to rule out solvent degradation.

- Control for Halogen Bonding : Use fluorine/iodine-free analogs to isolate electronic vs. steric effects.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Adjust p-values for multiple comparisons .

Methodological Frameworks for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.